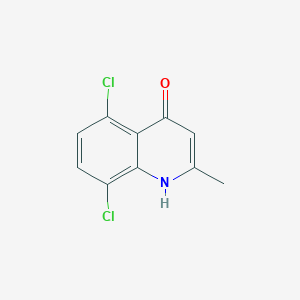

5,8-Dichloro-2-methylquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5,8-dichloro-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-5-4-8(14)9-6(11)2-3-7(12)10(9)13-5/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRYYBYRGBLMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C=CC(=C2N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10300467 | |

| Record name | 5,8-dichloro-2-methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447-40-1 | |

| Record name | NSC137128 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,8-dichloro-2-methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving 5,8 Dichloro 2 Methylquinolin 4 Ol

Established Synthetic Pathways for the Quinolin-4-ol Core

The construction of the fundamental quinolin-4-ol skeleton can be achieved through several classical and modern synthetic reactions. These methods primarily involve the cyclization of appropriately substituted aniline (B41778) precursors.

Cyclization Reactions for Quinoline (B57606) Ring Formation

A variety of cyclization reactions have been developed over the years to synthesize the quinolin-4-one core, which exists in tautomeric equilibrium with the quinolin-4-ol form. nih.gov These methods often start from aniline derivatives and employ different strategies to form the heterocyclic ring. nih.gov Key historical methods that remain relevant include the Conrad-Limpach and Gould-Jacobs reactions. nih.govnih.gov The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters. At lower temperatures, this condensation yields a β-amino acrylate, which upon cyclization, typically under thermal conditions, affords a 4-quinolone. pharmaguideline.com The Gould-Jacobs reaction, on the other hand, utilizes the condensation of aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form a 4-hydroxy-3-carboxyquinoline derivative, which can be subsequently decarboxylated to the desired quinolin-4-one. nih.gov

More contemporary approaches often focus on improving reaction conditions, yields, and substrate scope. For instance, metal-free synthetic routes and those catalyzed by N-heterocyclic carbenes have been developed for the synthesis of quinolin-4-ones. mdpi.comnih.gov Additionally, methods starting from isatoic anhydride (B1165640) and employing a decarboxylating cyclization have also been reported, offering an alternative pathway to these important heterocyclic compounds. mdpi.com

Friedländer Synthesis Approaches and Modifications

The Friedländer synthesis is a versatile and straightforward method for preparing quinolines, including polysubstituted derivatives. eurekaselect.com It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base. organicreactions.orgorganic-chemistry.orgwikipedia.org This reaction proceeds through an initial condensation followed by a cyclodehydration step to form the quinoline ring. eurekaselect.com

The classical Friedländer reaction has been the subject of numerous modifications to enhance its efficiency and applicability. These include the use of various catalysts such as p-toluenesulfonic acid, iodine, and Lewis acids. organic-chemistry.orgwikipedia.org Microwave-assisted solvent-free conditions have also been successfully employed to expedite the synthesis of substituted quinolines. benthamdirect.com Variations of the Friedländer synthesis, such as the Pfitzinger and Niementowski reactions, expand the range of accessible quinoline derivatives. The Pfitzinger reaction utilizes isatin (B1672199) or isatic acid to produce quinoline-4-carboxylic acids, while the Niementowski reaction employs anthranilic acid to yield 4-hydroxyquinolines. organicreactions.org

Strategies for Introducing Halogen Substituents (Chlorine at C-5 and C-8)

The introduction of chlorine atoms at specific positions of the quinoline ring is crucial for tailoring the properties of the final compound. The regioselective halogenation of quinoline precursors or the use of pre-halogenated starting materials are the primary strategies employed.

Regioselective Halogenation of Quinoline Precursors

Achieving regioselective halogenation of the quinoline core can be challenging due to the presence of multiple reactive sites. However, various methods have been developed to control the position of halogenation. For instance, metal-free protocols have been established for the C5-H halogenation of 8-substituted quinolines using trihaloisocyanuric acid as the halogen source. rsc.orgrsc.org This method demonstrates high regioselectivity and functional group tolerance. rsc.org

Furthermore, the functionalization of chloro-substituted quinolines can be controlled by the choice of base. Selective metalation at different positions of the quinoline ring allows for the introduction of various electrophiles in a regioselective manner. nih.gov For example, using lithium diisopropylamide can lead to functionalization at the C-3 position, while lithium-magnesium and lithium-zinc amides can direct functionalization to the C-2 or C-8 positions. nih.gov Direct C-H functionalization of quinoline derivatives, often mediated by transition metals, has also emerged as a powerful tool for site-selective halogenation. mdpi.com

Multi-step Synthesis for Dihalogenated Quinolines

In many cases, a multi-step synthetic sequence is necessary to obtain the desired dihalogenated quinoline. This often involves the synthesis of a substituted quinoline precursor followed by controlled halogenation steps. For example, a process for producing 5,7-dichloro-8-hydroxy-quinoline involves the chlorination of 8-hydroxy-quinoline in chloroform (B151607) in the presence of iodine. google.com Similarly, the synthesis of 5,7-dichloro-8-hydroxy-2-methylquinoline can be achieved by chlorinating 8-hydroxy-quinaldine under similar conditions. google.com The starting materials for these syntheses, such as 2-methylquinolin-4-ol, can be prepared through established methods like the Conrad-Limpach-Knorr synthesis from anilines and β-ketoesters. pharmaguideline.comnih.gov

Derivatization and Functionalization of 5,8-Dichloro-2-methylquinolin-4-ol

The this compound core serves as a versatile platform for further chemical modifications, allowing for the generation of a diverse library of compounds with potentially interesting properties. The presence of the hydroxyl group at the C-4 position and the reactive chlorine atoms offer multiple handles for derivatization.

The hydroxyl group can undergo O-alkylation or O-acylation to introduce a variety of substituents. Furthermore, the chlorine atoms at the C-5 and C-8 positions can be subjected to nucleophilic aromatic substitution reactions, although this may require harsh conditions or the use of transition metal catalysis. The development of methods for the regioselective functionalization of chloro-substituted quinolines opens up possibilities for introducing different functional groups at these positions. nih.gov Additionally, the methyl group at the C-2 position can potentially be functionalized, for example, through condensation reactions if activated. The strategic functionalization of this scaffold is a key area of research for the development of new molecules with tailored properties.

Introduction of Methyl and Other Alkyl/Aryl Substituents

The functionalization of the quinoline ring is a key strategy for modifying its properties. The introduction of alkyl and aryl groups can be achieved through various synthetic methods. While direct alkylation or arylation of this compound itself is not extensively documented in the provided search results, related chemistries on similar quinoline scaffolds provide insight into potential synthetic routes. For instance, the alkylation of quinolinethiones, which can be derived from quinolinones, has been demonstrated. The reaction of 4-chloro-8-methylquinoline-2-thione with dimethyl sulfate (B86663) or ethyl iodide leads to the corresponding 2-alkylthio-4-chloro-8-methylquinolines. mdpi.com This suggests that the hydroxyl group at the C4 position of this compound could be converted to a better leaving group to facilitate substitution reactions.

Furthermore, metal-catalyzed cross-coupling reactions are a powerful tool for introducing aryl groups. The Suzuki-Miyaura coupling, for example, has been used to synthesize 5-(het)aryl 8-aminoquinoline (B160924) amides from halogenated quinoline derivatives and (het)aryl boronic acids. researchgate.net This methodology could potentially be adapted to introduce aryl substituents onto the this compound skeleton, likely after conversion of the hydroxyl group or one of the chloro groups into a more reactive functionality.

Formation of Quinoline-Based Hybrid Compounds

The synthesis of hybrid molecules incorporating the quinoline scaffold is an active area of research. These hybrid compounds often exhibit enhanced or novel biological activities. One approach involves the construction of pyrimidine (B1678525) rings fused to the quinoline system. For example, novel 2-amino-6-aryl-4-(4′-hydroxy-N-methylquinolin-2′-on-3′-yl)pyrimidines have been synthesized from α,β-unsaturated ketones derived from 3-acetyl-4-hydroxy-N-methylquinolin-2-one. researchgate.net This strategy could be conceptually applied to this compound, where the C3 position could be functionalized to build a pyrimidine ring.

Another strategy for creating hybrid compounds is through the formation of sulfonamides. For instance, 8-hydroxyquinoline (B1678124) has been converted to 8-hydroxyquinoline-5-sulfonyl chloride, which then reacts with various amines to form sulfonamide derivatives. nih.gov Similarly, a multi-step synthesis has been developed to create molecular hybrids of quinoline and sulfonamide, where Suzuki coupling is a key step in diversifying the final products. nih.gov These approaches highlight the potential for using the this compound core to generate a library of hybrid molecules.

| Starting Material | Reagent(s) | Product Type | Reference |

| 4-chloro-8-methylquinoline-2-thione | Dimethyl sulfate/Ethyl iodide | 2-Alkylthio-4-chloro-8-methylquinolines | mdpi.com |

| Halogenated quinoline derivatives | (Het)aryl boronic acids | 5-(Het)aryl 8-aminoquinoline amides | researchgate.net |

| 3-Acetyl-4-hydroxy-N-methylquinolin-2-one | Guanidine hydrochloride | Quinoline-pyrimidine hybrids | researchgate.net |

| 8-Hydroxyquinoline | Chlorosulfonic acid, Amines | Quinoline-sulfonamide hybrids | nih.gov |

Investigation of Reaction Mechanisms and Chemical Reactivity

Understanding the mechanisms of quinoline synthesis and the reactivity of its derivatives is fundamental to the rational design of new synthetic routes and molecules.

Proposed Mechanistic Pathways for Quinoline Synthesis

Several named reactions are employed for the synthesis of the quinoline core, each with a distinct mechanistic pathway. wikipedia.org The Combes quinoline synthesis, for example, involves the condensation of an aniline with a β-diketone. wikipedia.orgiipseries.org The reaction proceeds through the formation of a Schiff base intermediate, followed by an acid-catalyzed ring closure. wikipedia.org The regioselectivity of the Combes synthesis can be influenced by the steric and electronic effects of substituents on both the aniline and the β-diketone. wikipedia.org

The Doebner-von Miller reaction is another versatile method that utilizes an α,β-unsaturated carbonyl compound, which can be formed in situ from glycerol (B35011) or other precursors. iipseries.orguop.edu.pkvedantu.com The mechanism involves the Michael addition of an aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to furnish the quinoline ring. uop.edu.pk

The Conrad-Limpach synthesis, which reacts an aniline with a β-ketoester, and the Skraup synthesis, using glycerol and an oxidizing agent, are also prominent methods for quinoline preparation. wikipedia.orgiipseries.org The specific precursor for this compound would likely be 2,5-dichloroaniline, which would react with a suitable three-carbon component, such as ethyl acetoacetate (B1235776) in a Conrad-Limpach type synthesis.

Metal-Assisted Chemical Transformations of Quinoline Derivatives

Transition metal catalysis plays a pivotal role in the functionalization of quinoline derivatives. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been successfully used to introduce arylamino groups onto quinolinequinone systems. cardiff.ac.uk This highlights the potential for similar transformations on chloro-substituted quinolines like this compound.

Nickel-catalyzed reactions have also emerged as powerful tools. For instance, a nickel-catalyzed interrupted chain-walking of unsaturated aliphatic alcohols has been developed to form C(sp³)–C(sp³) and C(sp³)–nitrogen bonds at distal positions. acs.org While not directly applied to the title compound, these advanced methods showcase the potential for selective functionalization of quinoline derivatives. Furthermore, the use of mixed lithium-magnesium reagents has enabled the functionalization of 7-chloroquinolines at various positions through reaction with different electrophiles. durham.ac.uk This approach could be highly valuable for the selective derivatization of this compound.

Electrochemical methods also offer a metal-free alternative for transformations. An electrocatalytic [4 + 2] annulation has been reported for the construction of fused quinoline frameworks, proceeding through an iodide-mediated electro-oxidation. acs.org

| Reaction Type | Metal/Catalyst | Substrate Type | Product Type | Reference |

| Buchwald-Hartwig Amination | Palladium | Quinolinequinones | Arylamino-quinolinequinones | cardiff.ac.uk |

| Interrupted Chain-Walking | Nickel | Unsaturated Aliphatic Alcohols | Distally functionalized compounds | acs.org |

| Functionalization | Lithium-Magnesium Reagents | 7-Chloroquinolines | Functionalized quinolines | durham.ac.uk |

| [4 + 2] Annulation | Iodide (electrocatalytic) | Amines and Olefins | Fused Quinolines | acs.org |

Advanced Spectroscopic and Computational Characterization of 5,8 Dichloro 2 Methylquinolin 4 Ol and Its Derivatives

Application of Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular architecture of organic compounds. Techniques such as NMR, FT-IR, UV-Vis, and mass spectrometry each provide unique pieces of the structural puzzle, which, when combined, allow for an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy The ¹H NMR spectrum of 5,8-Dichloro-2-methylquinolin-4-ol is expected to reveal distinct signals corresponding to each chemically non-equivalent proton in the molecule. The quinolin-4-ol tautomer can exist in equilibrium with its 1H-quinolin-4-one form. For the quinolin-4-ol form, one would anticipate signals for the methyl group, the aromatic protons, and the hydroxyl proton.

The methyl protons (at C-2) would likely appear as a singlet in the upfield region (δ 2.0-3.0 ppm). The aromatic protons on the quinoline (B57606) ring system would produce signals in the downfield region (δ 7.0-8.5 ppm). Specifically, the protons at C-3, C-6, and C-7 would each give a distinct signal. The hydroxyl proton (at C-4) would appear as a broad singlet, and its chemical shift would be highly dependent on solvent and concentration. In the quinolin-4-one tautomer, an N-H proton signal would be observed instead of an O-H signal.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, ten distinct signals are expected, one for each carbon atom. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen heteroatom, as well as the electron-donating nature of the methyl and hydroxyl groups. The carbon atoms bonded to chlorine (C-5 and C-8) and the carbon bearing the hydroxyl group (C-4) would have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data for related structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ (at C-2) | ~ 2.5 (s, 3H) | ~ 20 |

| C-2 | - | ~ 155 |

| C-3 | ~ 6.5 (s, 1H) | ~ 110 |

| C-4 | - | ~ 175 |

| -OH (at C-4) | Variable, broad | - |

| C-4a | - | ~ 140 |

| C-5 | - | ~ 125 |

| C-6 | ~ 7.6 (d, 1H) | ~ 128 |

| C-7 | ~ 7.4 (d, 1H) | ~ 126 |

| C-8 | - | ~ 130 |

| C-8a | - | ~ 148 |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1500-1650 cm⁻¹ region. The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹. If the quinolin-4-one tautomer is present, a strong C=O stretching band would be expected around 1650-1690 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for this compound (Note: Predicted values based on functional group analysis.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch | 3200 - 3600 | Broad, Medium-Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H stretch (CH₃) | 2850 - 3000 | Medium |

| C=C / C=N stretch (aromatic) | 1500 - 1650 | Medium-Strong |

| C-O stretch | 1200 - 1300 | Strong |

| C-Cl stretch | 700 - 850 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a strong chromophore. The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or methanol, would be expected to show multiple absorption bands corresponding to π→π* and n→π* transitions within the aromatic system. The substitution pattern, including the chloro, methyl, and hydroxyl groups, would influence the position and intensity of these absorption maxima (λ_max).

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₀H₇Cl₂NO), HRMS would show a molecular ion peak (M⁺) corresponding to its exact mass. A key feature would be the isotopic pattern characteristic of a molecule containing two chlorine atoms, with prominent M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.

Quantum Chemical Calculations and Theoretical Analysis

In the absence of experimental data, quantum chemical calculations, particularly those using Density Functional Theory (DFT), serve as a powerful predictive tool. researchgate.net DFT calculations could be employed to model the geometric and electronic structure of this compound.

These theoretical analyses can:

Optimize Molecular Geometry: Predict bond lengths and angles, which can be compared with potential future SC-XRD data.

Predict Spectroscopic Data: Simulate NMR chemical shifts, FT-IR vibrational frequencies, and UV-Vis electronic transitions. dergipark.org.tr These predictions can aid in the interpretation of experimental spectra.

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution to identify electrophilic and nucleophilic sites on the molecule. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms and the chlorine atoms, indicating regions susceptible to electrophilic attack.

By combining these theoretical insights with the principles of spectroscopic analysis, a comprehensive and detailed characterization of this compound can be achieved, paving the way for further investigation into its chemical behavior and potential applications.

Density Functional Theory (DFT) Studiesresearchgate.netnih.gov

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. nih.gov This quantum mechanical method is employed to analyze various molecular attributes by focusing on the electron density. researchgate.net For quinoline derivatives, DFT calculations, often utilizing functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) with basis sets such as 6-31G* or 6-311G(d,p), are instrumental in predicting molecular geometry, vibrational frequencies, and electronic properties. researchgate.netnih.gov

Molecular Geometry Optimization and Electronic Structure Analysisresearchgate.netnih.gov

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. nih.gov For derivatives like 5,7-dichloro-8-hydroxyquinoline, DFT calculations using the B3LYP functional and the 6-31G* basis set have been successfully used to determine optimized geometrical parameters. researchgate.net This process calculates key bond lengths, bond angles, and dihedral angles.

The electronic structure analysis, derived from the optimized geometry, provides insights into the distribution of electrons within the molecule. The inclusion of halogen atoms, such as chlorine at the 5th and 8th positions, significantly affects the charge distribution across the quinoline ring system, which in turn influences the molecule's structural and electronic parameters. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Related Compound (5,7-Dichloro-8-hydroxyquinoline) Data based on DFT B3LYP/6-31G calculations for a closely related analogue.* researchgate.net

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C5-Cl | 1.73 Å |

| Bond Length | C7-Cl | 1.74 Å |

| Bond Length | C8-O | 1.36 Å |

| Bond Length | C2-C(CH3) | 1.51 Å |

| Bond Angle | Cl-C5-C6 | 120.1° |

| Bond Angle | Cl-C7-C6 | 121.5° |

| Bond Angle | C7-C8-O | 118.4° |

Frontier Molecular Orbital (HOMO-LUMO) Analysisresearchgate.netwikipedia.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability, with a larger gap implying higher stability and lower chemical reactivity. nih.gov

In studies of quinoline derivatives, the HOMO and LUMO energy levels are calculated to determine quantum-molecular parameters. researchgate.net For instance, in 5,7-dichloro-8-hydroxy-2-methyl quinoline, the HOMO is typically localized over the entire molecule, while the LUMO is concentrated on the quinoline ring system. researchgate.net The energy gap helps to measure the potential for intramolecular charge transfer. nih.gov

Table 2: Frontier Molecular Orbital Properties This table presents a conceptual framework for the analysis of HOMO-LUMO data.

| Property | Symbol | Description | Significance |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. | Related to the ionization potential and electron-donating ability. nih.gov |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. | Related to the electron affinity and electron-accepting ability. nih.gov |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. nih.gov |

Molecular Electrostatic Potential (MEP) Mappingnih.govresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.govresearchgate.net Green areas represent neutral potential.

For quinoline derivatives, MEP maps show that negative potential regions are typically localized around electronegative atoms like oxygen and nitrogen. researchgate.netmdpi.com In a molecule like this compound, the red/yellow regions would be expected over the hydroxyl oxygen and the ring nitrogen atom, making them sites for electrophilic reactivity. researchgate.net Positive (blue) regions, associated with hydrogen atoms or electron-deficient parts of the carbon skeleton, indicate sites for nucleophilic reactivity. researchgate.net

Correlation of Experimental and Calculated Vibrational Spectraresearchgate.netnih.gov

DFT calculations are widely used to predict the vibrational frequencies of molecules, which can then be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. researchgate.netnih.gov This correlation helps in the definitive assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations.

Studies on halogenated hydroxyquinolines have demonstrated a good agreement between the vibrational spectra calculated using DFT (e.g., B3LYP/6-31G*) and the experimentally observed spectra. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to a weighted root mean square (RMS) deviation of around 15 cm⁻¹ between experimental and scaled theoretical frequencies. researchgate.net This validates both the computational method and the interpretation of the experimental data.

Table 3: Illustrative Correlation of Vibrational Frequencies for Dichloro-hydroxyquinoline Derivatives Based on findings for 5,7-dichloro-8-hydroxyquinoline. researchgate.net

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| O-H Stretch | ~3550 | Scaled to match | Hydroxyl group vibration |

| C-C Stretch | 1650 - 1450 | Scaled to match | Aromatic ring skeletal modes |

| C-O Stretch | ~1222 | Scaled to match | Carbon-Oxygen bond vibration |

| C-Cl Stretch | ~800-600 | Scaled to match | Carbon-Chlorine bond vibration |

Molecular Dynamics (MD) Simulations in Elucidating Molecular Behaviorresearchgate.netnih.gov

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations are used to study the conformational changes, flexibility, and interactions of a molecule with its environment, such as a solvent or a biological receptor. researchgate.netnih.gov For quinoline derivatives, MD simulations have been employed to understand their interaction and stability within the active sites of enzymes, revealing details about hydrogen bonding, solvent accessible surface area (SASA), and binding free energy. nih.gov These simulations can validate docking results and provide a more realistic model of the molecule's behavior in a biological context. nih.gov

Derivation and Interpretation of Quantum-Molecular Descriptorsnih.govmdpi.com

From the HOMO and LUMO energies obtained through DFT calculations, several quantum-molecular descriptors can be derived to quantify the chemical reactivity and stability of a molecule. nih.govmdpi.com These descriptors provide a quantitative basis for the structure-activity relationship.

Key descriptors include:

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a chemical reaction.

Electrophilicity Index (ω): A global reactivity index that measures the energy stabilization when the system acquires an additional electronic charge from the environment. High values indicate a good electrophile. mdpi.com

Table 4: Key Quantum-Molecular Descriptors and Their Calculation

| Descriptor | Symbol | Formula | Interpretation |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | High χ indicates a good electron acceptor. mdpi.com |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | High η indicates high stability and low reactivity. nih.gov |

| Chemical Softness | S | 1 / (2η) | High S indicates high reactivity and flexibility in gaining electrons. mdpi.com |

| Electrophilicity Index | ω | χ² / (2η) | Measures the propensity of a species to accept electrons. mdpi.com |

These computational and spectroscopic characterizations provide a comprehensive understanding of the intrinsic properties of this compound, laying a theoretical foundation for its potential applications.

Structure Activity Relationship Sar Studies of 5,8 Dichloro 2 Methylquinolin 4 Ol and Its Analogs

Elucidation of Core Pharmacophoric Requirements for Biological Activity

The biological activity of quinoline (B57606) derivatives is deeply influenced by the nature and position of substituents on the quinoline ring. researchgate.net For quinolin-4-ol derivatives, several key pharmacophoric features have been identified as critical for their biological functions.

A fundamental requirement for the activity of many quinolin-4-ol analogs is the presence of a substituent at the C-3 position of the quinoline ring. researchgate.net Additionally, the planarity of the quinoline ring system is often crucial for effective interaction with biological targets. The nitrogen atom at position 1 and the hydroxyl group at position 4 are key features, often involved in hydrogen bonding with target proteins. nih.gov

Impact of Halogenation Pattern (C-5, C-8 vs. C-5, C-7) on Activity Profiles

The position and nature of halogen substituents on the quinoline ring have a profound impact on the biological activity of its derivatives. The comparison between 5,8-dichloro and 5,7-dichloro substitution patterns reveals significant differences in their biological profiles.

In the context of 8-hydroxyquinolines, which share structural similarities with quinolin-4-ols, halogenation is known to enhance antimicrobial activity. acs.orgpharmacompass.com Specifically, 5,7-dichloro-8-hydroxyquinoline has demonstrated antibacterial properties. pharmacompass.com SAR studies on 4-aminoquinolines, another related class of compounds, indicate that a chloro group at the C-7 position is optimal for antimalarial activity, while substitution at other positions can lead to inactive compounds. pharmacy180.comyoutube.com

For quinolinediones, the presence of dichloro substitutions at the C-6 and C-7 positions has been studied. The introduction of a methyl group at C-2 in 6,7-dichloro-5,8-quinolinedione was found to significantly alter its biological activity and reduce toxicity compared to the unsubstituted parent compound. mdpi.com This highlights the interplay between the halogenation pattern and other substituents.

While direct comparative studies on the biological activities of 5,8-dichloro-2-methylquinolin-4-ol versus a hypothetical 5,7-dichloro-2-methylquinolin-4-ol are not extensively available, the established SAR principles for related quinoline scaffolds suggest that the halogenation pattern is a critical determinant of the activity profile. The electronic and steric effects of the chlorine atoms at different positions influence the molecule's interaction with its biological targets.

Influence of Methyl Substituent at C-2 on Biological Function

The presence of a methyl group at the C-2 position of the quinolin-4-ol scaffold is a significant modulator of biological activity. researchgate.netnih.gov This substituent can influence the molecule's steric, electronic, and lipophilic properties, thereby affecting its interaction with biological targets.

In the case of 6,7-dichloro-5,8-quinolinedione, the addition of a methyl group at the C-2 position was shown to significantly affect its biological activity against the DT-diaphorase enzyme and was associated with lower toxicity. mdpi.com This suggests that the C-2 methyl group can play a role in modulating both efficacy and safety profiles.

Furthermore, studies on other quinoline derivatives have shown that substitutions at the C-2 position can enhance properties like lipophilicity and DNA binding, which are often correlated with anticancer activity. biointerfaceresearch.com The introduction of bulky aryl groups at the C-2 and C-4 positions of quinoline derivatives has been found to enhance their anticancer and antimicrobial activities. austinpublishinggroup.com

The influence of the C-2 methyl group is not universally beneficial and is context-dependent. For instance, in some series of 2-substituted quinolines developed as antileishmanial agents, the optimization of activity involved modifications at other positions, while the C-2 substituent was part of the core structure being derivatized. nih.gov

The following table summarizes the effect of C-2 substitution on the biological activity of certain quinoline derivatives:

| Parent Compound | C-2 Substituent | Observed Effect on Biological Activity |

| 6,7-Dichloro-5,8-quinolinedione | Methyl | Significant change in activity against DT-diaphorase, lower toxicity. mdpi.com |

| Quinoline | Heteroaryl | Increased lipophilicity and DNA binding, enhancing anticancer properties. biointerfaceresearch.com |

| Quinoline | Bulky aryl (with aryl at C-4) | Enhanced anticancer and antimicrobial activities. austinpublishinggroup.com |

Role of the Hydroxyl Group at C-4 and its Tautomerism in SAR

The hydroxyl group at the C-4 position of the quinoline ring is a critical functional group that significantly influences the molecule's chemical properties and biological activity. nih.gov This group can participate in hydrogen bonding, a key interaction for binding to biological targets. nih.gov Furthermore, the C-4 hydroxyl group allows for the existence of tautomerism, with the molecule existing in equilibrium between the 4-hydroxyquinoline (B1666331) (enol) form and the quinolin-4(1H)-one (keto) form. rsc.orgwikipedia.org

The predominant tautomeric form can have a substantial impact on the molecule's biological activity. researchgate.net Docking studies with some quinolone derivatives have suggested that the 4-oxo (keto) and N-H groups are crucial for interactions with their targets. nih.gov Theoretical calculations on certain quinolone esters have shown a preference for the hydroxyquinoline form. nih.govacs.org However, experimental evidence from NMR and X-ray crystallography indicates that in both solid and solution states, the keto form of 4(1H)-quinolone is generally favored. researchgate.net

The locking of a particular tautomeric form through N- or O-alkylation has been used to probe the importance of tautomerism. For some antimalarial 4(1H)-quinolones, both N-methylated and O-methylated analogues were found to be devoid of activity, highlighting the importance of the tautomeric equilibrium and the presence of the N-H proton and the C=O group for activity. researchgate.net

The protection of the C-4 hydroxyl group can also influence the reactivity and biological properties of the molecule. nih.gov The ability of the C-4 hydroxyl group to act as a hydrogen bond donor and its involvement in the keto-enol tautomerism are, therefore, central to the SAR of 4-hydroxyquinoline derivatives.

Comparative SAR Analysis with Other Substituted Quinoline Scaffolds (e.g., 8-Hydroxyquinolines, Quinolinediones, 4-Aminoquinolines)

To better understand the SAR of this compound, it is insightful to compare it with other classes of substituted quinolines.

8-Hydroxyquinolines: These compounds are well-known for their wide range of biological activities. nih.gov Similar to 4-hydroxyquinolines, the hydroxyl group at position 8 is a key feature. In some studies comparing antifungal activity, 8-hydroxyquinoline (B1678124) derivatives were found to be more active than their 4-hydroxyquinoline counterparts, suggesting that the position of the hydroxyl group significantly impacts this specific biological activity. nih.gov

Quinolinediones: This class of compounds is characterized by two carbonyl groups on the quinoline ring. As seen with 6,7-dichloro-5,8-quinolinedione, substitutions on the quinoline core, such as a methyl group at C-2, can drastically alter biological activity and toxicity profiles. mdpi.com This underscores the importance of the substitution pattern on the carbocyclic ring in concert with substituents on the heterocyclic ring.

4-Aminoquinolines: This class is famously represented by the antimalarial drug chloroquine. esr.iewikipedia.org A crucial SAR feature for these compounds is the terminal amino group in the side chain attached at the C-4 position. esr.ie The presence of an electron-withdrawing group, typically a chlorine atom at the C-7 position, is optimal for antimalarial activity. youtube.comyoutube.com This is a notable difference from the 5,8-dichloro substitution pattern of the title compound. The replacement of the C-4 hydroxyl group with an amino group fundamentally changes the electronic and hydrogen bonding properties of the molecule, leading to different biological targets and activities.

The following table provides a comparative overview of key SAR features for different quinoline scaffolds:

| Quinoline Scaffold | Key SAR Features | Example(s) |

| 4-Hydroxyquinolines | C-4 hydroxyl group and its tautomerism, substituents at C-2, C-3, and halogenation pattern. researchgate.netnih.gov | This compound |

| 8-Hydroxyquinolines | C-8 hydroxyl group, halogenation (e.g., at C-5 and C-7). nih.gov | 5,7-Dichloro-8-hydroxyquinoline |

| Quinolinediones | Position of carbonyl groups, substituents on both rings (e.g., C-2 methyl). mdpi.com | 6,7-Dichloro-2-methyl-5,8-quinolinedione |

| 4-Aminoquinolines | C-4 amino group with a side chain, C-7 chloro substituent. youtube.comesr.ie | Chloroquine, Amodiaquine |

This comparative analysis reveals that while the quinoline core is a versatile template, the specific substitution pattern dictates the resulting biological activity. The interplay between the nature and position of substituents on both the heterocyclic and carbocyclic rings is a recurring theme in the SAR of these compounds.

Preclinical Therapeutic Potential and Diverse Research Applications

Anticancer Potential

The development of novel anticancer agents is a critical area of pharmacological research. Quinoline (B57606) derivatives have historically shown promise in this domain, and 5,8-dichloro-2-methylquinolin-4-ol is a subject of investigation for its potential cytotoxic effects against various cancer cell lines and its efficacy in in vivo models.

While direct and specific in vitro cytotoxicity data for this compound against the hepatocellular carcinoma cell line (Hep-G2), non-small cell lung cancer cell line (NCI-H460), and lung adenocarcinoma cell line (A549) are not extensively documented in publicly available literature, the broader class of quinoline derivatives has demonstrated significant activity against these and other cancer cell lines.

For instance, a novel quinoline derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), has shown cytotoxic effects against HepG2 and A549 cell lines with IC50 values of 3.3 µg/mL and 9.96 µg/mL, respectively. nih.gov Research on other substituted quinolines, such as quinoline-5,8-diones, has also indicated potential anticancer activity. nih.govucc.ie Furthermore, platinum(II) complexes incorporating 5-substituted-8-hydroxyquinoline ligands have exhibited cytotoxicity against A549 cells. nih.gov These findings for structurally related compounds suggest that the quinoline core is a viable pharmacophore for anticancer drug design. The specific contribution of the 5,8-dichloro-2-methyl-4-ol substitution pattern to cytotoxicity against Hep-G2, NCI-H460, and A549 cells warrants direct investigation to ascertain its specific activity profile.

Table 1: In Vitro Cytotoxicity of Selected Quinoline Derivatives Against Cancer Cell Lines This table presents data for related quinoline compounds to provide context for the potential activity of this compound.

| Compound | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 | 3.3 µg/mL | nih.gov |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | A549 | 9.96 µg/mL | nih.gov |

| [Pt(L1)(DMSO)Cl] (a platinum(II) 5-substituted-8-hydroxyquinoline complex) | A549 | Data reported, specific value not highlighted in abstract | nih.gov |

Specific in vivo anti-tumor efficacy studies for this compound in xenograft models are not readily found in the existing scientific literature. However, the potential for quinoline derivatives to exhibit in vivo activity is supported by studies on related compounds. For example, a novel quinoline derivative, DFIQ, has demonstrated anticancer potential in an in vivo zebrafish xenograft model. nih.gov Another study showed that two dichloric compounds, though not quinoline-based, were capable of inhibiting U87 xenograft tumor growth. nih.gov Furthermore, a platinum(II) complex of a 5-substituted-8-hydroxyquinoline showed a tumor inhibitory effect of 68.2% in an A549 xenograft model, surpassing the efficacy of cisplatin (B142131) in that study. nih.gov These examples underscore the potential of the quinoline scaffold and dichloro-substitutions in achieving in vivo anti-tumor effects, suggesting that this compound could be a candidate for such investigations.

Antimicrobial Applications

The quinoline ring is a well-established pharmacophore in antimicrobial drug discovery, with numerous derivatives exhibiting activity against a broad spectrum of pathogens.

While specific minimum inhibitory concentration (MIC) data for this compound against various bacterial strains are not widely available, the antibacterial potential of the broader class of substituted quinolines is well-documented. For example, novel quinoxaline-based compounds have shown good to moderate antibacterial activity against Staphylococcus aureus (MICs of 4–16 μg/mL) and Bacillus subtilis (MICs of 8–32 μg/mL). nih.gov Additionally, a hybrid molecule combining 5-chloro-8-hydroxyquinoline (B194070) with ciprofloxacin (B1669076) demonstrated significant effects against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 4–16 µg/mL. nih.gov The structural similarities suggest that this compound could possess antibacterial properties, though this requires empirical validation.

Table 2: Antibacterial Activity of Selected Quinoline Derivatives This table presents data for related quinoline compounds to provide context for the potential activity of this compound.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Quinoxaline derivatives (e.g., 5p) | S. aureus | 4 | nih.gov |

| Quinoxaline derivatives (e.g., 5p) | B. subtilis | 8 | nih.gov |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Gram-positive and Gram-negative strains | 4-16 | nih.gov |

The antifungal potential of quinoline derivatives is an active area of research. While specific antifungal data for this compound is limited, related compounds have shown promising results. A study on various quinoline derivatives demonstrated that some compounds exhibited selective antifungal action against yeasts, with MIC values ranging from 25–50 μg/mL, while others were more effective against filamentous fungi, with MICs between 12.5–25 μg/mL. nih.gov A library of quinoline-5,8-diones has also been reported to exhibit potent antifungal activity, with MIC values outperforming the standard antifungal agent fluconazole (B54011) in some cases. ucc.ie These findings suggest that the this compound scaffold is a promising starting point for the development of new antifungal agents.

Quinoline-based compounds have a long history in the treatment of parasitic diseases, most notably malaria. Although direct evidence of the antiparasitic activity of this compound is not prominent in the literature, related structures have shown significant potential. For example, a series of quinoline-5,8-diones were evaluated for their antimalarial and schistosomicidal activities, leading to the identification of distinct compounds with potent action against these parasites. rsc.org The core quinoline structure is fundamental to the activity of many antiparasitic drugs, and the specific substitutions on the this compound ring may confer unique antiparasitic properties that warrant further investigation.

Neuroprotective and Neurodegenerative Disease Research (Preclinical Models)

Currently, there is a lack of specific preclinical research in the public domain investigating the direct neuroprotective effects of this compound. While some quinoline derivatives are explored for their potential in targeting neurodegenerative diseases—often through mechanisms like metal ion chelation, which can be relevant as ions like Fe³⁺ are implicated in conditions such as Alzheimer's and Parkinson's disease—studies focusing on this particular dichlorinated quinolinol are not presently available. rsc.org

Antiviral Applications (e.g., HIV, SARS-CoV-2)

The broader class of quinoline compounds has been a subject of significant interest in antiviral research. nih.gov Derivatives have been investigated for activity against a wide range of human pathogenic viruses, including Human Immunodeficiency Virus (HIV) and SARS-CoV-2. nih.govnih.gov For instance, certain newly synthesized quinoline-based compounds showed promising in vitro activity against SARS-CoV-2, with some achieving a half-maximal effective concentration (EC₅₀) as low as 1.5 ± 1.0 μM. nih.gov The well-known quinoline drug, chloroquine, has also been extensively studied for its antiviral properties against HIV-1 and SARS-CoV-2, though its clinical efficacy has been a subject of debate. nih.gov

However, specific studies detailing the antiviral efficacy of this compound against HIV or SARS-CoV-2 have not been identified in the available literature. While the quinoline scaffold is a promising starting point for the development of new antiviral agents, dedicated research is required to determine the specific activity of this compound. nih.gov

Applications in Advanced Materials and Chemical Sensing

Beyond medicine, quinoline derivatives are valued for their unique photophysical properties, leading to their use in advanced materials and analytical chemistry.

Quinoline and its derivatives are well-recognized materials for optoelectronic applications, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). mdpi.com Their utility stems from high electroluminescence efficiency, robust stability, and the relative ease with which their chemical structure can be modified to tune their light-emitting properties. mdpi.comuconn.edu These compounds can serve as electron-transporting and emitting materials, with some derivatives being essential for producing blue light in full-color displays. uconn.edu Research has demonstrated the use of various quinoline structures, such as pyrazoloquinolines and 8,8′-dimethoxy-5,5′-bisquinoline, in OLED devices. mdpi.comuconn.edu While the general class of quinolines is promising for these applications, specific research detailing the integration of this compound into OLED devices is not currently documented.

The rigid, planar structure and electron-rich nature of the quinoline ring make it an excellent fluorophore for designing chemosensors. rsc.orgnih.gov Derivatives can be synthesized to selectively bind with specific metal ions, causing a detectable change in their fluorescence, such as quenching (turn-off) or enhancement (turn-on). rsc.orgmdpi.com This principle has been successfully applied to create sensors for a variety of environmentally and biologically important metal ions. acs.org

For example, novel quinoline-based sensors have been developed for the highly selective and sensitive detection of ferric (Fe³⁺) and zinc (Zn²⁺) ions. rsc.orgmdpi.com These sensors operate through a complexation mechanism with the target ion, which alters the photophysical properties of the molecule. nih.gov The ability to detect these ions is crucial, as their imbalance is linked to various physiological and pathological processes. rsc.org

Below is a table summarizing the performance of several recently developed quinoline-derivative fluorescent chemosensors.

| Target Ion | Sensor Type | Detection Limit (LOD) | Binding/Complexation Constant (K) | Reference |

| Fe³⁺ | Turn-off | 8.67 × 10⁻⁵ M | 4.28 × 10² M⁻¹ | rsc.org |

| Fe³⁺ | Turn-off | 0.16841 µM | 2.767 × 10³ M⁻¹ | nih.gov |

| Zn²⁺ | Turn-on | 1.93 × 10⁻⁷ M | 859 M⁻¹ | mdpi.com |

| Fe³⁺, Fe²⁺, Cu²⁺ | Turn-off | Not specified | 1:1 complex formation | acs.org |

| Pb²⁺ | Turn-off | Not specified | 1:1 complex formation | nih.gov |

This table presents data for various quinoline derivatives, not specifically this compound, to illustrate the application of the broader compound class.

High-performance liquid chromatography (HPLC) is a fundamental technique for separating, identifying, and quantifying components in a mixture. Specific methods are often developed for individual compounds. While analytical methods exist for closely related isomers, such as the separation of 5,7-Dichloro-8-hydroxy-2-methylquinoline using a reverse-phase HPLC method, no specific chromatographic applications for this compound have been detailed in the surveyed literature. sielc.com The development of such a method would be a necessary step for quality control, impurity analysis, and pharmacokinetic studies involving this specific compound.

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Next-Generation Quinoline (B57606) Derivatives with Enhanced Selectivity

The rational design and synthesis of novel derivatives are paramount to improving the therapeutic index of lead compounds. orientjchem.org Building upon the 5,8-Dichloro-2-methylquinolin-4-ol scaffold, medicinal chemists can introduce a variety of functional groups and substitutions to modulate the compound's pharmacokinetic and pharmacodynamic properties. orientjchem.orgrsc.org The goal is to create analogues with heightened selectivity towards their biological targets, thereby minimizing off-target effects.

Multi-component reactions (MCRs) represent an efficient and versatile strategy for generating a diverse library of quinoline derivatives. rsc.org Techniques such as the Povarov, Gewald, and Ugi reactions allow for the construction of complex molecular architectures in a single step, facilitating the exploration of a wide chemical space. rsc.org Furthermore, the use of nanocatalysts in synthetic protocols is emerging as a green and sustainable approach to producing quinoline derivatives. acs.orgnih.gov

Future synthetic efforts could focus on modifications at various positions of the quinoline ring to enhance activity against specific diseases like cancer or microbial infections, areas where quinoline derivatives have already shown significant promise. nih.govresearchgate.net

Advanced Computational Modeling for Predicting and Elucidating Complex Biological Mechanisms

Advanced computational modeling is an indispensable tool in modern drug discovery, offering insights that can guide the rational design process. Quantitative Structure-Activity Relationship (QSAR) studies, including 2D and 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are instrumental in predicting the biological activities of new derivatives. tandfonline.comnih.govnih.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the in silico screening of virtual compounds before their actual synthesis. researchgate.net

Molecular docking simulations can further elucidate the binding modes of this compound and its analogues with their protein targets. nih.gov This provides a detailed understanding of the key molecular interactions, which is crucial for designing more potent and selective inhibitors. For instance, docking studies have been employed to investigate the interaction of quinoline derivatives with targets like DNA-gyrase and various kinases. researchgate.netnih.gov The integration of molecular dynamics simulations can also predict the stability of the ligand-protein complex over time. nih.gov

Table 1: Computational Models in Quinoline Research

| Computational Model | Application | Key Findings/Predictions |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Predicting antimalarial activity of 2,4-disubstituted quinolines. tandfonline.com | Statistically validated models guided the synthesis of compounds with enhanced activity. tandfonline.com |

| 2D/3D-QSAR | Inhibition of Plasmodium falciparum. nih.gov | Models showed good predictive capacity and correlated well with experimental data. nih.gov |

| QSAR | Antituberculosis activity of quinolinone-based thiosemicarbazones. nih.gov | Identified key structural features important for anti-TB activity. nih.gov |

This table is interactive. Click on the headers to sort.

Exploration of Novel Biological Targets and Underexplored Therapeutic Areas

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. biointerfaceresearch.comresearchgate.net While research has traditionally focused on areas like malaria and bacterial infections, there is vast potential for this compound derivatives in other therapeutic domains. nih.govmdpi.com

Emerging research highlights the potential of quinolines as anticancer agents that can induce apoptosis, inhibit cell migration, and act as angiogenesis inhibitors. orientjchem.orgnih.gov Specific molecular targets in oncology include receptor tyrosine kinases like VEGFR-2 and c-Met, as well as proteins involved in mitosis such as the kinesin Eg5 protein. researchgate.netnih.gov

Furthermore, the neuroprotective potential of quinoline derivatives is a growing area of interest, with some compounds showing promise as multifunctional antioxidants for neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov The exploration of novel targets such as 5-Lipoxygenase (5-LOX) for anti-inflammatory applications also presents an exciting frontier. mdpi.com

Development of Targeted Delivery Systems for Enhanced Efficacy in Preclinical Models

The development of targeted drug delivery systems (DDS) is crucial for improving the therapeutic efficacy and reducing the systemic toxicity of potent compounds like quinoline derivatives. ijpsjournal.comasiapharmaceutics.info Nanotechnology-based approaches, such as liposomes, polymeric nanoparticles, and magnetic nanoparticles, can encapsulate the drug, alter its pharmacokinetic profile, and facilitate its accumulation at the site of action. nih.govnih.govmdpi.com

These nanocarriers can be further functionalized with targeting ligands, such as antibodies or peptides, to achieve active targeting to specific cells or tissues. ijpsjournal.comnih.gov This strategy is particularly relevant for cancer therapy, where targeted delivery can enhance the drug concentration in the tumor while minimizing exposure to healthy tissues. nih.gov The enhanced permeability and retention (EPR) effect also contributes to the passive accumulation of nanoparticles in tumor tissues. asiapharmaceutics.info

Future preclinical studies on this compound should explore its formulation into various DDS to evaluate improvements in efficacy and safety. Co-delivery systems, where the quinoline derivative is combined with another therapeutic agent in a single nanocarrier, could also be investigated to achieve synergistic effects. mdpi.com

Integration with Multi-omics Approaches for Comprehensive Biological Profiling

A systems biology approach, integrating various "omics" technologies, can provide a holistic understanding of the biological effects of this compound. Proteogenomics, which combines proteomic data with genomic and transcriptomic information, can lead to more accurate genome annotation and the discovery of novel protein-coding genes affected by the compound. nih.govnih.gov

By analyzing changes at the genomic, transcriptomic, proteomic, and metabolomic levels upon treatment with the compound, researchers can identify the pathways and biological networks that are modulated. researchgate.nettaylorfrancis.com This comprehensive profiling can help in elucidating the mechanism of action, identifying biomarkers of response, and discovering potential new therapeutic indications. taylorfrancis.com For instance, integrating gene expression and pathway analysis can help in classifying disease subtypes that are more likely to respond to a particular quinoline derivative. researchgate.net

This multi-omics approach will be invaluable in moving beyond a single-target perspective to a more network-centric view of the drug's activity, ultimately facilitating its translation into clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,8-Dichloro-2-methylquinolin-4-ol?

- Methodology : A common approach involves halogenation and cyclization of precursor quinoline derivatives. For example, heating 2,6-dichloro-4-phenylquinoline with dimethylamine in aqueous ethanol under controlled conditions (100–110°C for 18 hours in a Parr bomb) yields structurally analogous chlorinated quinolines . Key factors include reagent molar ratios (e.g., 2:1 for chloro precursors to amines) and recrystallization from methanol to isolate high-purity products.

- Critical Parameters : Temperature control (90–110°C) minimizes side reactions, and solvent selection (methanol) ensures efficient crystallization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirms substituent positions (e.g., chlorine at C5/C8, methyl at C2) via chemical shifts and coupling patterns.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., 242.09 g/mol for C₁₀H₈Cl₂N₂O) and fragmentation patterns.

- UV-Vis Spectroscopy : Identifies π→π* transitions in the quinoline core (λmax ~270–310 nm) .

Q. How does the substitution pattern influence the compound’s physicochemical properties?

- Comparative Analysis :

- Key Insight : Chlorine at C5/C8 increases hydrophobicity compared to bromine or phenyl substitutions, impacting solvent selection for reactions .

Advanced Research Questions

Q. How can contradictory spectral data be resolved during structural validation?

- Case Study : A study on 2,6-dichloro-4-phenylquinoline reported identical NMR spectra for epimeric products, requiring additional techniques like X-ray crystallography or 2D-COSY to distinguish stereoisomers .

- Recommendations :

- Use high-resolution MS to confirm molecular formulas.

- Cross-validate IR and UV data with computational models (e.g., DFT calculations) .

Q. What strategies minimize by-products during halogenation reactions?

- Optimization Framework :

- Temperature Gradients : Gradual heating (e.g., 90°C → 110°C) reduces uncontrolled radical pathways.

- Catalyst Screening : Lewis acids (e.g., FeCl₃) improve regioselectivity for chlorine substitution at C5/C8 .

- Solvent Polarity : Non-polar solvents (e.g., dichloromethane) favor mono-halogenation over di-halogenation .

- Example : A 90% yield of 4-bromoisoquinoline was achieved using 5.3N nitric acid at 30°C, avoiding cleavage side reactions .

Q. How do substituent positions affect bioactivity in quinoline derivatives?

- Biological Activity Comparison :

- Mechanistic Insight : Electron-withdrawing groups (e.g., Cl at C5/C8) enhance DNA intercalation, while methoxy groups improve membrane permeability .

Q. What are best practices for stability testing under environmental conditions?

- Protocol :

Light Exposure : Use UV chambers (λ = 254 nm) to simulate sunlight degradation.

Surface Adsorption : Analyze interactions with silica or cellulose surfaces via FTIR microspectroscopy .

pH Stability : Test solubility and degradation in buffers (pH 2–12) over 72 hours.

- Data Interpretation : Monitor hydroxyl group oxidation (C4-OH) via HPLC, as it correlates with loss of bioactivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.